1-Decanol-D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

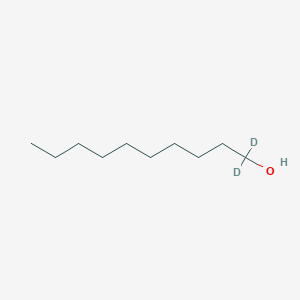

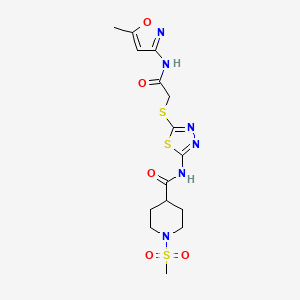

1-Decanol-D2 , also known as deuterated decanol , is a long-chain alcohol with the chemical formula C10H20D2O . It is a deuterium-labeled derivative of 1-decanol, which is a saturated fatty alcohol. Under standard conditions, it appears as a clear, colorless liquid with a sweet, floral, slightly citrusy odor. Its molecular weight is approximately 160.29 g/mol, and it has a melting point of around -28°C and a boiling point of 230°C .

Synthesis Analysis

This compound can be synthesized through hydrogenation of decanoic acid or its esters. Alternatively, it can be produced from decene using the OXO process, which hydroformylates alkenes to form alcohols .

Molecular Structure Analysis

The structure of this compound consists of a 10-carbon alkyl chain with a deuterium-labeled hydroxyl group (-OD) at the end. This arrangement gives it both hydrophobic and hydrophilic properties, making it miscible with organic solvents but only slightly soluble in water .

Chemical Reactions Analysis

This compound can participate in various chemical reactions typical of alcohols, including esterification, oxidation, and reduction. Its hydroxyl group allows it to act as a nucleophile in reactions with electrophiles. For example, it can undergo esterification with carboxylic acids to form esters .

Aplicaciones Científicas De Investigación

Catalysis and Membrane Technology

In the optimization of catalyst ink composition for proton exchange membrane fuel cells, the role of solvents like 1-propanol is critical for achieving low interfacial resistance and effective catalyst layer formation through decal transfer methods. This research area explores the optimization of solvent-to-carbon and Nafion-to-carbon ratios to improve cell performance, indirectly highlighting the relevance of alcohols similar to 1-Decanol-D2 in enhancing the efficiency of fuel cell components (Jung, Kim, & Yi, 2012).

Extraction and Separation Processes

The development of novel extraction solvents, such as deep eutectic solvents (DESs) with components like menthol and decanoic acid, showcases the importance of understanding the solvation properties of compounds structurally related to this compound. These findings are crucial for the extraction of lower alcohols from aqueous media, offering insights into the efficiency and mechanisms of alcohol recovery processes (Verma, Mohan, Goud, & Banerjee, 2018).

Environmental Science and Bioaccumulation

The study of bioaccumulation, particularly of compounds like decamethylpentacyclosiloxane (D5), utilizes the understanding of partition coefficients similar to those involving this compound. Such research sheds light on the environmental fate and bioaccumulation potential of hydrophobic substances, contributing to the development of more comprehensive bioaccumulation assessments (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).

Biotechnological Production

Biotechnological advancements have led to the metabolic engineering of organisms like Yarrowia lipolytica for the production of medium-chain alcohols, including 1-decanol. This research emphasizes the potential of genetically modified yeasts to convert glucose into valuable chemical products, demonstrating a sustainable path toward the industrial production of alcohols related to this compound (Rutter & Rao, 2016).

Material Science and Nanotechnology

In the realm of material science, the study of fluid-fluid coexistence in phospholipid membranes induced by decanol reveals the compound's role in affecting membrane properties. This research provides a foundation for understanding how substances like this compound interact with biological membranes, offering potential applications in drug delivery systems and the design of biomimetic materials (Suryabrahmam, Agrawal, & Raghunathan, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Decanol-D2 is a deuterated derivative of 1-Decanol It’s known that deuterated compounds are often used as tracers for quantitation during the drug development process .

Mode of Action

It’s known that the incorporation of deuterium (heavy hydrogen) into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs . This is due to the kinetic isotope effect, where the presence of deuterium can slow down the rate of metabolic processes, potentially leading to altered drug activity.

Biochemical Pathways

It’s known that deuterated compounds can be used as tracers in various biochemical pathways during drug development .

Pharmacokinetics

The presence of deuterium in drug molecules can potentially affect their pharmacokinetic profiles . Deuteration can slow down the rate of metabolic processes, which can lead to changes in the drug’s bioavailability, half-life, and other pharmacokinetic parameters .

Result of Action

The presence of deuterium in drug molecules can potentially affect the drug’s interaction with its targets and its overall pharmacological activity .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of deuterated compounds .

Análisis Bioquímico

Biochemical Properties

1-Decanol-D2, like its parent compound 1-Decanol, plays a crucial role in the formation of hydroxyl-functionalized stilbenoid molecular sieves . It forms a stable monolayer to facilitate the arrangement of molecular tectons, resulting in sieves with desired porosity and selectivity . The hydroxyl groups in these sieves enhance their chemical properties for applications in filtering and catalysis .

Cellular Effects

The cellular effects of this compound are not well-studied. Studies on similar compounds suggest that they can influence cell growth. For example, 1-Decanol has been shown to have effects on the growth of the microalga Botryococcus braunii .

Molecular Mechanism

It is known that 1-Decanol, the parent compound, can interact effectively with both polar and non-polar components, aiding in the precise construction of complex structures . This suggests that this compound might have similar properties.

Temporal Effects in Laboratory Settings

1-Decanol has been shown to maintain good thermal stability even after 220 heating/cooling cycles .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies on similar compounds suggest that they can have varying effects at different dosages .

Metabolic Pathways

Research on 1-Decanol suggests that it can be produced synthetically via the Ziegler process . A recent study also showed that strains of Yarrowia lipolytica were genetically modified to enhance their capacity for 1-decanol production .

Transport and Distribution

Studies on 1-Decanol suggest that it plays a crucial role in the formation of hydroxyl-functionalized stilbenoid molecular sieves, indicating that it may have a role in transport and distribution .

Subcellular Localization

Similar compounds have been shown to localize in specific compartments or organelles

Propiedades

IUPAC Name |

1,1-dideuteriodecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-KBMKNGFXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)

![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2769232.png)

![4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769236.png)

![benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate](/img/no-structure.png)

![3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2769244.png)